REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([N:12]2[CH:16]=[CH:15][CH:14]=[CH:13]2)[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH2:21][C:22]([NH2:24])=[NH:23]>>[NH2:23][C:22]([NH2:24])=[N:21][C:4](=[O:5])[C:3]1[CH:8]=[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])[C:10]([N:12]2[CH:16]=[CH:15][CH:14]=[CH:13]2)=[CH:11][C:2]=1[CH3:1]
|
Name
|
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=C(C(=C1)N1C=CC=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)N1C=CC=C1)C)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |